Phenol, 4,4'-(1-methylethylidene)bis[3-(2-propenyl)-
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Overview
Description
. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are materials found in a variety of consumer goods, including water bottles, food containers, and medical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4,4’-(1-methylethylidene)bis[3-(2-propenyl)- is synthesized through the condensation reaction of acetone with phenol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction typically occurs at elevated temperatures and involves the formation of a carbon-carbon bond between the acetone and phenol molecules .
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-(1-methylethylidene)bis[3-(2-propenyl)- is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous feeding of reactants and removal of by-products to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis[3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 4,4’-(1-methylethylidene)bis[3-(2-propenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[3-(2-propenyl)- involves its interaction with estrogen receptors in the body . The compound can mimic the effects of estrogen, leading to potential disruptions in hormonal balance and endocrine function . This interaction is mediated through binding to estrogen receptors, which can activate or inhibit various signaling pathways involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Bisphenol S (BPS): Similar in structure to BPA but with a sulfone group instead of an isopropylidene group.
Bisphenol F (BPF): Contains a methylene bridge between the phenol groups instead of an isopropylidene group.
Bisphenol AF (BPAF): Similar to BPA but with a trifluoromethyl group on the phenol rings.
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis[3-(2-propenyl)- is unique due to its widespread use in the production of polycarbonate plastics and epoxy resins, as well as its significant impact on endocrine function . Its structural characteristics, particularly the presence of the isopropylidene group, contribute to its distinct chemical and physical properties .
Properties
CAS No. |
47262-66-8 |
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Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-2-prop-2-enylphenyl)propan-2-yl]-3-prop-2-enylphenol |
InChI |
InChI=1S/C21H24O2/c1-5-7-15-13-17(22)9-11-19(15)21(3,4)20-12-10-18(23)14-16(20)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3 |
InChI Key |
PUQRJGODUZWXMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)O)CC=C)C2=C(C=C(C=C2)O)CC=C |
Origin of Product |
United States |
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